molecular formula C8H4BrCl B2683229 2-Bromo-4-chloro-1-ethynylbenzene CAS No. 1350535-10-2

2-Bromo-4-chloro-1-ethynylbenzene

Cat. No.: B2683229
CAS No.: 1350535-10-2
M. Wt: 215.47
InChI Key: ZNYGHEOMBPEQEC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-ethynylbenzene is a chemical compound with the CAS Number: 1350535-10-2 . It has a molecular weight of 215.48 . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes. For instance, a similar compound, m-bromoaniline, requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitration must be the first step, and the conversion of the nitro group to an amine must occur last .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 215.48 . It is stored at a temperature of 4°C . Detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Ethynylated Biaryls and Asymmetric Diethynylated Benzene

    • Researchers Hassaneen et al. (2015) demonstrated the synthesis of ethynylated biaryl derivatives using 1-bromo-4-ethynylbenzene. This process involved sequential Sonogashira and Suzuki couplings in water. The synthesis of asymmetric diethynylated benzene derivatives was also achieved through further sequential Sonogashira coupling, highlighting the chemical's versatility in creating complex organic structures (Hassaneen et al., 2015).
  • Halogenation of Polyalkylbenzenes

    • Bovonsombat and Mcnelis (1993) utilized 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) for ring halogenations of polyalkylbenzenes. This process led to the creation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the compound's role in introducing halogen atoms into complex organic structures (Bovonsombat & Mcnelis, 1993).

Catalysis and Reaction Enhancement

  • Oxybromination Catalysed by Molybdenum Complexes

    • Conte et al. (2005) explored the molybdenum(VI)-catalyzed oxybromination of ethynylbenzene, using hydrogen peroxide as an oxidant. This process, performed in both organic solvent and ionic liquids, showcased the compound's role in facilitating efficient chemical reactions, such as producing a,a-dibromoacetophenone (Conte et al., 2005).
  • Cyclization Catalyzed by Ruthenium

    • Odedra et al. (2007) reported the catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives using TpRuPPh3(CH3CN)2PF6, forming 1-substituted-1H-indene and 1-indanone products. This highlights the compound's potential in catalytic cyclization, a crucial process in organic synthesis (Odedra et al., 2007).

Structural and Electronic Properties

  • Interchangeability of Halogen and Ethynyl Substituents

    • Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes. They found that halogen and ethynyl substituents on benzene rings can be interchanged without significant changes in their average solid-state structures. This research provides insights into the flexibility and stability of molecular structures involving 2-Bromo-4-chloro-1-ethynylbenzene (Robinson et al., 1998).
  • Synthesis and Properties of Photoluminescent Compounds

    • Chun (2012) synthesized 4-phenylethynyl-4′-dimethylaminochalcone using 4-bromo-4′-dimethylaminochalcone and ethynylbenzene. The study of its photoluminescent properties in different polar solutions showed the compound's sensitivity to luminescence polarity, indicating potential applications in photonic and electronic devices (Luo Chun, 2012).

Safety and Hazards

The safety data sheet for a related compound, bromobenzene, indicates that it is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

2-bromo-4-chloro-1-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYGHEOMBPEQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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